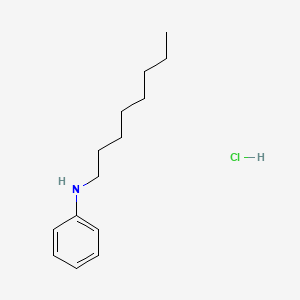![molecular formula C6H10ClN3O B14148171 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide CAS No. 89019-27-2](/img/structure/B14148171.png)
5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-methyl-1,6-diazabicyclo[310]hexane-6-carboxamide is a bicyclic compound characterized by its unique structure, which includes a diazabicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in the substitution pattern.
1,6-Diazabicyclo[3.1.0]hexane-5-carboxamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
89019-27-2 |
|---|---|
Fórmula molecular |
C6H10ClN3O |
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)10-6(7)3-2-4-9(6)10/h2-4H2,1H3,(H,8,11) |
Clave InChI |
DDQMWVBJFVWWRA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1C2(N1CCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
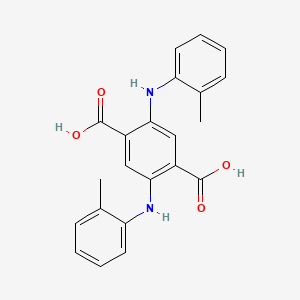
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
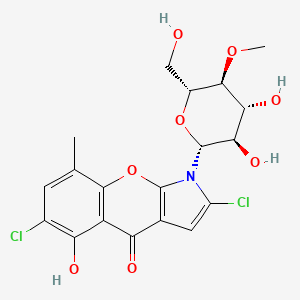
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
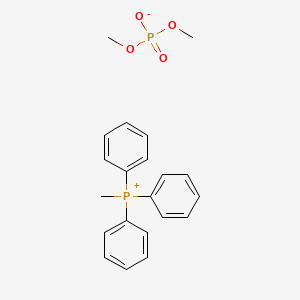
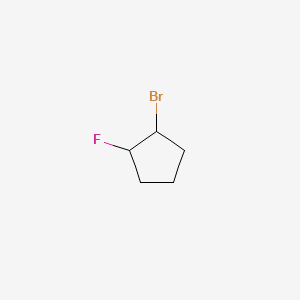
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
